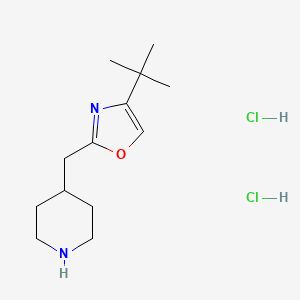

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride

CAS No.: 2089255-81-0

Cat. No.: VC7352440

Molecular Formula: C13H24Cl2N2O

Molecular Weight: 295.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089255-81-0 |

|---|---|

| Molecular Formula | C13H24Cl2N2O |

| Molecular Weight | 295.25 |

| IUPAC Name | 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-oxazole;dihydrochloride |

| Standard InChI | InChI=1S/C13H22N2O.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H |

| Standard InChI Key | ROEFBNXJWHJBTB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=COC(=N1)CC2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of an oxazole ring (C₃H₃NO) substituted at positions 2 and 4. Position 4 bears a tert-butyl group (-C(CH₃)₃), while position 2 is functionalized with a piperidin-4-ylmethyl group (-CH₂-C₅H₁₀N). The dihydrochloride salt indicates protonation at two basic nitrogen sites: the piperidine ring’s secondary amine and possibly an additional amine generated during synthesis .

Synthesis and Manufacturing

Oxazole Ring Formation

Oxazoles are typically synthesized via cyclization strategies:

-

Robinson-Gabriel Synthesis: Dehydration of β-acylaminoketones using agents like POCl₃. For example, reacting 4-tert-butyl-β-acylaminoketone with a dehydrating agent forms the oxazole core .

-

Hantzsch Method: Condensation of α-haloketones with amides. A tert-butyl-substituted α-chloroketone could react with a piperidinylmethylamide precursor to yield the target structure .

Piperidine Incorporation

Piperidin-4-ylmethyl groups are introduced via nucleophilic substitution or coupling reactions. For instance:

-

Alkylation of oxazole-2-bromide with piperidin-4-ylmethanol in the presence of K₂CO₃ .

-

Buchwald-Hartwig amination using palladium catalysts to couple halogenated oxazoles with piperidine derivatives .

Boc Deprotection and Salt Formation

-

Boc Protection: tert-Butyl piperidin-4-ylcarbamate ([73874-95-0]) is a common precursor. Reacting this with oxazole intermediates under basic conditions (e.g., TEA in DCM) installs the piperidinylmethyl group .

-

Acid Deprotection: Treatment with HCl in dioxane removes the Boc group, yielding the free amine.

-

Salt Formation: Addition of excess HCl in ethanol precipitates the dihydrochloride salt .

Reaction Optimization

Key parameters from analogous syntheses:

| Reaction Step | Conditions | Yield | Citation |

|---|---|---|---|

| Oxazole cyclization | POCl₃, 100°C, 4h | 75% | |

| Piperidine alkylation | K₂CO₃, ACN, 50°C, 6h | 68% | |

| Boc deprotection | 4M HCl/dioxane, RT, 2h | 90% |

Physicochemical Properties

Spectral Characterization

-

¹H NMR: Expected signals include:

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) due to ionic dihydrochloride form; sparingly soluble in apolar solvents.

-

Stability: Stable at RT under inert atmosphere; hygroscopic, requiring desiccated storage .

Applications in Pharmaceutical Research

Antimicrobial Activity

Piperidine-oxazole hybrids exhibit broad-spectrum activity. For example:

-

Analog Testing: N-substituted piperidine-oxazoles showed MIC values of 2–8 µg/mL against S. aureus and E. coli .

-

Mechanism: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

Kinase Inhibition

Piperidine’s basic nitrogen chelates ATP-binding site residues:

Future Perspectives

Structural Modifications

-

Fluorination: Introducing CF₃ groups at position 5 may enhance blood-brain barrier penetration for CNS targets .

-

Prodrug Design: Esterification of the piperidine nitrogen to improve oral bioavailability .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume